3-Propoxypropanoic acid

Description

Contextualization within Organic Chemistry and Carboxylic Acid Derivatives

3-Propoxypropanoic acid, with the chemical formula C₆H₁₂O₃, is structurally a derivative of propanoic acid, featuring a propoxy group (a three-carbon alkyl chain attached via an ether linkage) at the third carbon. nih.gov This places it within the class of alkoxypropanoic acids. Carboxylic acids and their derivatives are fundamental building blocks in organic chemistry, widely utilized in the synthesis of polymers, pharmaceuticals, solvents, and food additives. nih.gov

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the ether. The carboxylic acid group can undergo typical reactions such as esterification, conversion to amides and acyl halides, and reduction to alcohols. smolecule.com The ether linkage, while generally stable, can be cleaved under harsh conditions. The presence of the propoxy group influences the compound's physical properties, such as its solubility and boiling point, by introducing a degree of hydrophobicity.

In the broader landscape of chemical research, there is a significant trend towards the development of bio-based carboxylic acids derived from renewable resources and the implementation of green chemistry principles in their synthesis. marketresearchfuture.com This includes the use of electrosynthesis and catalysis to improve efficiency and reduce environmental impact. acs.orgrsc.org While extensive research exists for many carboxylic acid derivatives, this compound itself has not been the subject of extensive study.

Current Academic Landscape and Research Gaps for this compound

The current academic landscape for this compound is characterized by a notable lack of specific research. A review of available literature reveals a significant focus on related compounds, such as aryl propionic acid derivatives, which are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). marketresearchfuture.comacs.orgrsc.org Additionally, research into fluorinated analogues like perfluoro-2-propoxypropanoic acid (GenX) is prominent due to their environmental persistence and potential health impacts. researchgate.netresearchgate.net

This disparity highlights a clear research gap. While general synthetic methods for similar alkoxypropanoic acids can be inferred, such as the esterification of propanoic acid followed by hydrolysis, specific optimized synthesis protocols for this compound are not well-documented in academic literature.

Furthermore, the potential applications of this compound remain largely unexplored. While related compounds like 3-hydroxypropanoic acid are investigated as precursors for biodegradable polymers and other valuable chemicals, the potential of this compound in materials science, medicinal chemistry, or as a specialty chemical intermediate is yet to be systematically evaluated. wikipedia.orgresearchgate.net The biological activity of its derivatives, such as (2S)-2-amino-3-propoxypropanoic acid, which shows potential in neuroscience, suggests that this compound could serve as a valuable scaffold for the development of new bioactive molecules. smolecule.com

The absence of detailed studies on its metabolic pathways, toxicological profile, and specific chemical reactivity presents a significant opportunity for the scientific community. Future research could focus on developing efficient and sustainable synthesis routes, exploring its potential as a monomer for novel polymers, investigating its biological activities, and characterizing its derivatives for various applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 19758-29-3 | nih.gov |

| Monoisotopic Mass | 132.078644241 Da | nih.gov |

| XLogP3-AA | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

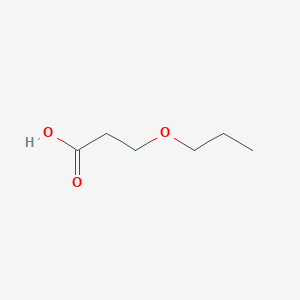

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLDXPLNKWTMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567260 | |

| Record name | 3-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19758-29-3 | |

| Record name | 3-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Propoxypropanoic Acid

Established Synthetic Pathways for 3-Propoxypropanoic Acid

The synthesis of this compound can be achieved through several established routes common for β-alkoxy carboxylic acids. These methods typically involve the formation of the ether bond as a key step, followed by the generation or unmasking of the carboxylic acid moiety.

General Synthetic Approaches for Alkoxypropanoic Acids

The preparation of 3-alkoxypropanoic acids is most commonly accomplished via the Michael addition reaction. This method involves the conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound, such as acrylic acid or an acrylate (B77674) ester. The reaction is typically base-catalyzed, with the alkoxide ion acting as the nucleophile that attacks the β-carbon of the acrylate system.

Alternatively, a Williamson ether synthesis approach can be employed. This pathway involves reacting an alcoholate (like sodium propoxide) with a 3-halopropanoate ester. The resulting ester is then hydrolyzed to yield the desired carboxylic acid. While effective, this route can be less direct than the Michael addition. Other specialized methods, such as the oxidation of a corresponding primary alcohol (3-propoxy-1-propanol), also provide a viable, though less common, pathway to the acid. google.com

Examination of Precursor Molecules and Reaction Conditions

The most prevalent and efficient synthesis of this compound involves the base-catalyzed Michael addition of propanol (B110389) to an acrylic acid derivative. In this pathway, propanol is first converted to its more nucleophilic alkoxide form, sodium propoxide, by reacting it with a strong base like sodium metal or sodium hydride. This alkoxide then adds to an acrylate, such as methyl acrylate or ethyl acrylate. The reaction is typically conducted in an excess of the alcohol, which can also serve as the solvent. The resulting ester intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the final this compound product.

Below is a table summarizing the key precursors and typical conditions for the synthesis of this compound via the Michael addition route.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Reaction Type | Key Conditions |

| n-Propanol | Methyl Acrylate | Sodium (Na) | Michael Addition | Anhydrous conditions, followed by aqueous hydrolysis |

| n-Propanol | Acrylic Acid | Base Catalyst | Michael Addition | Direct addition, often requires heating |

| Sodium Propoxide | Ethyl 3-bromopropanoate | - | Williamson Ether Synthesis | Followed by ester hydrolysis |

Derivatization Strategies and Functional Group Interconversions of this compound

The carboxylic acid group in this compound is the primary site for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters and amides. These transformations are fundamental in modifying the compound's physical and chemical properties for various applications.

Esterification Reactions and Alkyl Propoxypropanoates

This compound readily undergoes esterification with various alcohols in the presence of an acid catalyst. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol, such as ethanol (B145695) or propanol, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). ceon.rs This equilibrium-driven reaction produces water as a byproduct, which is often removed to drive the reaction to completion. The resulting products are alkyl 3-propoxypropanoates, such as ethyl 3-propoxypropanoate or propyl 3-propoxypropanoate. stenutz.eu

The table below outlines representative esterification reactions.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product Name |

| This compound | Ethanol | H₂SO₄ | Ethyl 3-propoxypropanoate |

| This compound | n-Propanol | H₂SO₄ | Propyl 3-propoxypropanoate stenutz.eu |

| This compound | Methanol | HCl (gas) | Methyl 3-propoxypropanoate |

Amidation Reactions and Propoxypropanamides

The conversion of this compound to amides, known as propoxypropanamides, is another crucial transformation. This involves forming a peptide-like bond with a primary or secondary amine. While traditional methods often require converting the carboxylic acid to a more reactive species like an acyl chloride, modern catalytic methods allow for direct amidation. mdpi.com

Recent advances have focused on greener and more efficient catalysts. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃] or boric acid, have been shown to be effective catalysts for the direct coupling of carboxylic acids and amines under mild conditions, often avoiding the need for complex purification procedures. organic-chemistry.orgcatalyticamidation.info Other catalytic systems, including those based on iron salts, have also been developed for this purpose. mdpi.com These methods are highly versatile and can be applied to a broad range of amines to produce the corresponding N-substituted 3-propoxypropanamides.

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Method | Product Class |

| This compound | Ammonia | Heat / Coupling Agent | 3-Propoxypropanamide |

| This compound | Diethylamine | Boric Acid catalyticamidation.info | N,N-Diethyl-3-propoxypropanamide |

| This compound | Aniline | B(OCH₂CF₃)₃ organic-chemistry.org | N-Phenyl-3-propoxypropanamide |

| This compound | Benzylamine | FeCl₃ mdpi.com | N-Benzyl-3-propoxypropanamide |

Potential for Further Chemical Modifications

Beyond esterification and amidation, the functional groups in this compound offer potential for other chemical transformations. The carboxylic acid can be reduced to a primary alcohol, yielding 3-propoxy-1-propanol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

The ether linkage within the molecule is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions, particularly with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would break the C-O bond. Additionally, the α- and β-carbons relative to the carbonyl group could potentially undergo other reactions, although these are less common compared to the direct modification of the carboxylic acid functionality.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Propoxypropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonance Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon-13 (¹³C) nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-propoxypropanoic acid is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to its deshielded nature and hydrogen bonding. nist.gov The protons on the carbon adjacent to the carboxylic acid (α-protons) and the protons on the carbon adjacent to the ether oxygen (α' and γ'-protons) will also be deshielded. Based on the structure CH₃CH₂CH₂OCH₂CH₂COOH, specific multiplicities arising from spin-spin coupling are predicted.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| -OCH₂CH₂COOH | 3.70 | triplet | 2H |

| -CH₂CH₂COOH | 2.60 | triplet | 2H |

| CH₃CH₂CH₂ O- | 3.40 | triplet | 2H |

| CH₃CH₂ CH₂O- | 1.60 | sextet | 2H |

| CH₃ CH₂CH₂O- | 0.90 | triplet | 3H |

This table is based on established chemical shift values and coupling patterns for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has six unique carbon atoms, and therefore, six distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (170-185 ppm). nist.gov The carbons bonded to the ether oxygen will also show significant downfield shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | 175 - 180 |

| -OC H₂CH₂COOH | 68 - 72 |

| -OCH₂C H₂COOH | 34 - 38 |

| CH₃CH₂C H₂O- | 69 - 73 |

| CH₃C H₂CH₂O- | 22 - 26 |

| C H₃CH₂CH₂O- | 10 - 14 |

This table is based on established chemical shift values for carbon atoms in similar chemical environments.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The molecular formula of this compound is C₆H₁₂O₃, which corresponds to a molecular weight of 132.16 g/mol . nih.gov

In an electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be expected at an m/z of 132. This peak results from the removal of a single electron from the molecule. The fragmentation of the molecular ion provides structural information. For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). hmdb.ca Cleavage of the C-C bonds and the C-O ether bond will also lead to a series of fragment ions.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Fragment Lost |

| 132 | [CH₃CH₂CH₂OCH₂CH₂COOH]⁺ | (Molecular Ion) |

| 115 | [CH₃CH₂CH₂OCH₂CH₂CO]⁺ | •OH |

| 87 | [CH₃CH₂CH₂OCH₂]⁺ | •CH₂COOH |

| 73 | [HOOCCH₂CH₂]⁺ or [CH₃CH₂CH₂O]⁺ | •OCH₂CH₂CH₃ or •CH₂CH₂COOH |

| 59 | [CH₃CH₂CH₂O]⁺ | C₄H₇O |

| 45 | [COOH]⁺ | •CH₂CH₂OCH₂CH₂CH₃ |

| 43 | [CH₃CH₂CH₂]⁺ | •OCH₂CH₂COOH |

| 29 | [CH₃CH₂]⁺ | •CH₂OCH₂CH₂COOH |

This table represents plausible fragmentation pathways for this compound under electron ionization.

Computational Chemistry and Molecular Modeling of 3 Propoxypropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity. ornl.govarxiv.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve approximations of the Schrödinger equation, providing detailed information about electron distribution and energy levels within the molecule. scienceopen.comiosrjournals.org

For 3-Propoxypropanoic acid, these calculations can elucidate the distribution of electron density, identifying electron-rich and electron-deficient regions. The carboxylic acid group is an electron-withdrawing group, influencing the electron density across the molecule, while the ether linkage also contributes to the electronic landscape.

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scielo.org.mx The energy gap between these two orbitals is a critical indicator of chemical reactivity and stability. scielo.org.mx A smaller gap generally suggests higher reactivity.

Quantum chemical calculations also yield various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. mdpi.com These parameters are invaluable for predicting how this compound might interact with other chemical species in a reaction.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance in Predicting Reactivity |

|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability of a molecule. Higher values indicate a better electron donor. scielo.org.mx |

| LUMO Energy | ELUMO | Represents the electron-accepting ability of a molecule. Lower values indicate a better electron acceptor. scielo.org.mx |

| HOMO-LUMO Gap | ΔE | Indicates the chemical reactivity and stability. A smaller gap implies higher reactivity. scielo.org.mx |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons towards itself. mdpi.com |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. mdpi.com |

| Chemical Softness | S | The reciprocal of hardness, indicating a higher propensity for chemical reactions. mdpi.com |

By applying these computational methods, researchers can build a comprehensive profile of the electronic properties and reactivity of this compound without the need for extensive initial laboratory experiments. arxiv.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govgalaxyproject.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

Conformational Analysis The structure of this compound is characterized by a flexible aliphatic chain consisting of a propoxy group linked to a propanoic acid moiety. This flexibility allows the molecule to adopt a wide range of three-dimensional shapes, or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the dynamics of transitions between them. longdom.orgmdpi.com

Analysis of the simulation trajectory can reveal the distribution of dihedral angles along the molecule's backbone, highlighting preferred orientations and rotational barriers. Metrics such as the Radius of Gyration (Rg) provide insight into the molecule's compactness, while the Root Mean Square Fluctuation (RMSF) of atomic positions indicates regions of high flexibility. galaxyproject.orgresearchgate.net For this compound, the ether linkage and the single bonds in the alkyl chains are expected to be the primary sources of conformational freedom.

These simulations provide a dynamic picture of this compound, connecting its single-molecule characteristics to its macroscopic properties. nih.gov

In Silico Approaches to Predict Physicochemical Parameters Relevant to Research

In silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the physicochemical properties of chemical compounds based on their molecular structure. europa.eu These predictive models are built on algorithms that correlate structural features with experimental data, providing rapid and cost-effective estimations of key parameters. nih.govnih.gov For this compound, various important properties can be calculated, which are essential for planning experimental work. nih.gov

These predicted parameters are crucial for a wide range of research applications. For example, the octanol-water partition coefficient (LogP) and water solubility are vital for understanding the environmental fate and partitioning behavior of the compound. researchgate.net The topological polar surface area (TPSA) is a useful descriptor for predicting transport properties. chemscene.com

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 132.16 g/mol | PubChem nih.gov |

| XLogP3 | 0.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | PubChem nih.gov |

These in silico predictions offer a valuable starting point for the scientific investigation of this compound, enabling researchers to anticipate its behavior in various systems and design experiments accordingly. researchgate.net

Applications of 3 Propoxypropanoic Acid As a Chemical Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The core structure of 3-propoxypropanoic acid is a valuable scaffold in the design and synthesis of more complex organic molecules, particularly in the pharmaceutical field. The presence of the propoxy group can influence the lipophilicity and metabolic stability of a target molecule, which are critical parameters in drug design.

One notable area of application is in the synthesis of amino acid derivatives. For instance, (2S)-2-amino-3-propoxypropanoic acid, a derivative of this compound, is utilized as a building block in the creation of more intricate molecules. smolecule.com This amino acid derivative is of interest in biochemical and pharmaceutical research, particularly for its potential therapeutic roles in neurological disorders due to its interaction with neurotransmitter systems. smolecule.com The synthesis of such complex molecules often involves the strategic modification of the carboxylic acid group and the incorporation of the propoxy side chain to achieve the desired biological activity.

Furthermore, related structures are mentioned in patent literature for the synthesis of pharmaceuticals. For example, the compound 3-oxo-3-propoxypropanoic acid is noted in a patent related to the preparation of Clobazam, an antiepileptic drug. google.com While not a direct intermediate in the described synthesis, its mention suggests the relevance of the propoxypropanoic acid framework in the broader landscape of pharmaceutical chemistry.

The general synthetic utility of propanoic acid derivatives is well-established, involving reactions such as esterification and amidation to produce a variety of esters and amides. These reactions are fundamental in organic synthesis for creating a diversity of compounds from a common starting material.

Table 1: Examples of Complex Molecules Derived from Propanoic Acid Scaffolds

| Compound Class | Specific Example | Significance | Reference |

| Amino Acid Derivatives | (2S)-2-amino-3-propoxypropanoic acid | Building block for complex molecules, potential therapeutic roles | smolecule.com |

| Pharmaceutical Intermediates | 3-oxo-3-propoxypropanoic acid | Related to the synthesis of Clobazam | google.com |

Role in the Production of Specialty Chemicals and Materials

The unique chemical structure of this compound also lends itself to the production of specialty chemicals and materials with specific functionalities. The ether and carboxylic acid groups can be tailored to control properties such as solubility, reactivity, and biocompatibility.

In the realm of material science, derivatives of this compound are explored for their potential use in advanced materials. For example, a patent discloses the use of this compound in a photosensitive resin composition for forming spacers, which are critical components in liquid crystal displays and other electronic devices. google.com This application highlights the potential of this compound to contribute to the development of high-performance materials.

While not a direct application of this compound itself, the broader class of propanoic acid derivatives is crucial in polymer chemistry. For instance, 3-hydroxypropanoic acid is considered a key platform chemical for producing biodegradable polymers like poly(3-hydroxypropionate). This polymer has promising applications in the medical field for drug delivery and surgical materials due to its biocompatibility. The principles of polymerization and material design demonstrated with such derivatives could potentially be extended to polymers derived from this compound to create materials with unique properties imparted by the propoxy side chain.

Table 2: Applications of Propanoic Acid Derivatives in Specialty Chemicals and Materials

| Application Area | Specific Derivative/Compound | Function/Role | Reference |

| Electronics | This compound | Component in photosensitive resin for spacers | google.com |

Investigation of Biological Interactions and Mechanistic Insights in Vitro

Analysis of Chemical-Gene Co-Occurrences in Patent Literature as Indicators of Biological Relevance

The co-occurrence of chemical compounds and specific genes within patent literature can serve as an early indicator of perceived biological activity and therapeutic or industrial interest. An analysis of patent databases reveals instances where 3-Propoxypropanoic acid is mentioned alongside specific genes, suggesting a potential functional relationship that has been explored for commercial or research and development purposes.

Databases such as PubChem curate information on chemical-gene co-occurrences found in patents. nih.gov For this compound, such co-mentions point towards investigations into its effects on or interactions with particular gene products. While the detailed experimental validation behind these patent claims is often proprietary, the mere association provides a valuable starting point for targeted research into the compound's mechanism of action. The presence of these associations in patent filings underscores the compound's perceived biological relevance by researchers in industrial and academic settings.

A related fluorinated derivative, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid, also has documented chemical-gene co-occurrences in patents, further highlighting that propanoic acid derivatives are of interest in biological research. nih.gov

Table 1: Chemical-Gene Co-Occurrence Data for this compound in Patent Literature

| Data Source | Finding | Implication |

| PubChem Patent Data | This compound is listed with chemical-gene co-occurrences. nih.gov | Suggests potential interaction with specific gene products, warranting further investigation. |

| Patent Literature Analysis | The compound is cited in patents, a common practice for protecting inventions related to new chemical entities with potential biological applications. un.org | Indicates commercial or research interest in the compound's biological effects. |

Potential for Interactions with Enzymes and Metabolic Pathways in Model Systems

The structural characteristics of this compound, namely its carboxylic acid group and propoxy chain, suggest a potential for interaction with various enzymes and metabolic pathways. While direct in vitro studies on this compound are limited, the behavior of structurally similar compounds provides a basis for inferring its likely biological interactions.

For instance, the related compound 2-Propoxypropanoic acid is known to be a substrate for enzymes and to participate in metabolic pathways. Its propoxy group can facilitate unique interactions within the active sites of enzymes, potentially leading to the generation of bioactive metabolites. This suggests that this compound could similarly be metabolized or interfere with enzymatic processes.

Furthermore, propionic acid and its derivatives have been shown to influence significant signaling pathways. For example, propionic acid can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4/NF-κB signaling pathway in in vitro models of intestinal epithelial cells. nih.gov This raises the possibility that this compound could exhibit similar modulatory effects on inflammatory or other cellular signaling cascades.

The metabolism of propylene (B89431) glycol ethers can lead to the formation of alkoxy propionic acids, which have been studied in the context of neurotoxicity. nih.gov This metabolic link further supports the likelihood of this compound being involved in or a product of metabolic processes. The study of metabolic pathways is a critical area of research, with established methodologies for analyzing the complex network of biochemical reactions within cells. shimadzu.comresearchgate.net

Table 2: Potential Enzyme and Pathway Interactions of this compound Based on Related Compounds

| Related Compound | Observed in vitro Interaction | Potential Implication for this compound |

| 2-Propoxypropanoic acid | Acts as a substrate for enzymes and participates in metabolic pathways. | May be metabolized by similar enzymes or influence related metabolic routes. |

| Propionic acid | Inhibits the TLR4/NF-κB signaling pathway. nih.gov | Could potentially modulate inflammatory or other signaling pathways. |

| Alkoxy propionic acids | Are metabolites of propylene glycol ethers. nih.gov | May be a metabolite of other compounds or be further metabolized itself. |

Exploration as a Probe in Biochemical Research

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. mdpi.com The utility of a compound as a biochemical probe is dependent on its specificity and well-characterized interactions. While this compound itself is not yet established as a mainstream biochemical probe, its derivatives have shown utility in biochemical research.

For example, (2S)-2-amino-3-propoxypropanoic acid, an amino acid derivative, is utilized as a building block in the synthesis of more complex molecules and as a reagent in various biochemical assays. smolecule.com Its unique structure makes it a valuable tool in studies concerning amino acids and their derivatives. smolecule.com Research into this derivative has also focused on its effects on neurotransmitter receptors, specifically N-Methyl-D-aspartate (NMDA) receptors. smolecule.com

The application of a related derivative in biochemical assays suggests that this compound could also be developed as a tool compound. Its structure could be modified to create fluorescently labeled or biotinylated versions for use in binding assays or activity-based protein profiling. The development of such probes would be invaluable for identifying its direct biological targets and elucidating its mechanism of action at a molecular level. The synthesis of diverse chemical libraries based on a core scaffold is a common strategy in the discovery of new enzyme inhibitors and other bioactive molecules. researchgate.net

Table 3: Potential as a Biochemical Probe

| Feature | Description | Potential Application |

| Core Structure | Simple propanoic acid backbone with a propoxy group. | Can be readily modified for the synthesis of chemical libraries or derivatized for specific assays. |

| Carboxylic Acid Group | Provides a handle for chemical conjugation. | Could be used to attach fluorescent tags, affinity labels, or linkers for immobilization on solid supports. |

| Derivative Utility | A related amino acid derivative is used in biochemical assays. smolecule.com | Suggests the potential for developing this compound itself into a useful research tool. |

Analytical Methodologies for Detection and Quantification of 3 Propoxypropanoic Acid

Chromatographic Separations (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are central to the analysis of 3-propoxypropanoic acid, providing the necessary separation from complex sample matrix components. Gas chromatography (GC) and liquid chromatography (LC) are the most utilized techniques, almost invariably paired with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com For non-volatile analytes like carboxylic acids, a chemical derivatization step is required to increase their volatility and thermal stability for GC analysis. smolecule.com

Sample Preparation and Derivatization: Before analysis, this compound must be extracted from the sample matrix, which can be achieved using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). sigmaaldrich.com Following extraction, the carboxylic acid group is converted into a less polar and more volatile ester or silyl (B83357) ester. Common derivatization reagents for carboxylic acids include:

Silylation Reagents: Agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a trimethylsilyl (B98337) (TMS) ester. This is a widely used technique for the analysis of short-chain carboxylic acids. smolecule.comnih.gov

Alkylating Reagents: Methylation using reagents like methanolic HCl or diazomethane (B1218177) can convert the carboxylic acid to its methyl ester. sigmaaldrich.commolport.com Another approach is esterification using alcohols (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ethyl ester. lgcstandards.com

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. sigmaaldrich.com The choice of column, typically a non-polar or medium-polarity column (e.g., DB-5ms, HP-1), depends on the specific derivative being analyzed. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification) |

| Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method for analyzing polar, non-volatile organic acids like this compound. It typically does not require derivatization, simplifying sample preparation and avoiding potential side reactions. sigmaaldrich.comambeed.com

Sample Preparation: Sample preparation for LC-MS may involve a simple "dilute-and-shoot" approach for clean samples or may require protein precipitation for biological matrices like plasma, followed by SPE for cleanup and concentration. chemicalbook.com

Chromatographic Separation: Reversed-phase (RP) chromatography using C18 columns is common. cymitquimica.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an added modifier (e.g., formic acid or ammonium (B1175870) formate) to improve peak shape and ionization efficiency. For a group of short-chain carboxylic acids, ion-exchange or ion-exclusion chromatography can also be employed to achieve separation. fluorochem.co.uk

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid. chemicalbook.com Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion. ambeed.com

| Parameter | Condition |

|---|---|

| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) |

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Precursor Ion (Q1): m/z 131.1 → Product Ion (Q3): m/z 71.0 (Hypothetical) |

| Internal Standard | Isotopically labeled this compound (e.g., ¹³C₃-3-propoxypropanoic acid) |

Spectrometric Techniques for Quantitative Determination

While chromatography provides separation, it is the spectrometric detector that enables quantification. For the analysis of this compound, mass spectrometry is the predominant technique due to its superior sensitivity and selectivity compared to other detectors like UV or Flame Ionization Detection (FID). sigmaaldrich.com

Mass Spectrometry (MS): In GC-MS, after ionization, the mass spectrometer separates ions based on their mass-to-charge ratio (m/z). For quantification, Selected Ion Monitoring (SIM) is used, where the instrument is set to detect only a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio.

Tandem Mass Spectrometry (MS/MS): In LC-MS/MS, quantification is achieved using Multiple Reaction Monitoring (MRM). ambeed.com This highly specific technique involves isolating the precursor ion of the target analyte (e.g., the deprotonated molecule [M-H]⁻ of this compound at m/z 131.1), subjecting it to collision-induced dissociation (CID), and then detecting a specific, characteristic fragment ion. This process filters out chemical noise and interferences from the sample matrix, allowing for very low detection limits. noramco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for structural elucidation and purity assessment of synthesized reference standards, it generally lacks the sensitivity required for the quantitative determination of trace levels of this compound in complex environmental or biological samples. nih.gov

Development and Validation of Robust Analytical Procedures for Research Applications

The development of a reliable analytical method requires a thorough validation process to ensure that it is fit for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In MS-based methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. smolecule.comlgcstandards.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. lgcstandards.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment). smolecule.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.

The availability of a pure analytical standard is a prerequisite for method development and validation, enabling the preparation of calibration standards and the assessment of accuracy and other parameters.

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.995 |

| Range | 0.5 - 500 ng/mL |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (Recovery) | 92 - 108% |

| Precision (RSD) - Repeatability | < 5% |

| Precision (RSD) - Intermediate | < 10% |

| Selectivity | No significant interferences observed in blank matrix |

Intellectual Property Landscape and Patent Analysis of 3 Propoxypropanoic Acid

Overview of Patented Synthetic Routes and Proposed Applications

The synthesis of 3-Propoxypropanoic acid and its derivatives has been described in several patents, often as a key intermediate or a final product for a range of applications. A common synthetic strategy involves the Michael addition of propanol (B110389) to an acrylic acid derivative, followed by hydrolysis. Variations of this fundamental approach, as well as other novel synthetic routes, are documented in the patent literature.

The proposed applications for this compound are diverse, spanning from its use in the preparation of pharmaceuticals to its incorporation into materials for electronics. For instance, some patents describe its role as a building block in the synthesis of more complex molecules with therapeutic potential. In the realm of material science, it has been cited in patents related to the formation of resist underlayer films for patterning processes in the manufacturing of electronic devices. google.com

To provide a clearer picture of the patent landscape, the following table summarizes key patents mentioning this compound and its derivatives, along with their proposed applications and assignees.

| Patent Number | Title | Proposed Application of this compound or its Derivatives | Assignee |

| US20170293224A1 | Organic el display device | Component in a resin composition for forming an insulating layer in organic EL display devices. google.com | Not specified in snippet |

| EP2657240A1 | Silicon compound, silicon-containing compound, composition for forming resits underlayer film containing the same and patterning process | Intermediate in the synthesis of silicon-containing compounds for resist underlayer films in semiconductor patterning. google.com | Not specified in snippet |

| WO2016193482A1 | Process for preparing clobazam using novel intermediates | A related compound, 3-oxo-3-propoxypropanoic acid, is mentioned as a chemical compound. uspto.gov | Not specified in snippet |

Analysis of Chemical Co-Occurrences in Patent Claims and Specifications

An analysis of the chemical compounds that frequently appear alongside this compound in patent documents offers insights into its chemical associations and potential applications. This co-occurrence can indicate its use as a reactant, a product, a solvent, or a component in a formulation.

For example, in patents related to material science, particularly for electronic applications, this compound is often mentioned in conjunction with various silicon compounds, organic solvents, and polymer resins. google.com This suggests its role as a precursor or additive in the formulation of coatings and films with specific dielectric or mechanical properties. In the context of organic synthesis, it may be found alongside common reagents and building blocks.

The table below details some of the chemicals that co-occur with this compound in patent literature, highlighting the context of these associations.

| Co-occurring Chemical | Chemical Class | Context of Co-occurrence in Patents |

| Silicon Compounds | Inorganic/Organometallic | Used in the formation of resist underlayer films for semiconductor patterning. google.comadmin.ch |

| Polystyrene | Polymer | Mentioned in the context of resist compositions for lithography. admin.ch |

| Nitric Acid | Inorganic Acid | Mentioned in the context of patterning processes. admin.ch |

| 4-methylcyclohexan-1-one | Ketone | Mentioned in the context of silicon-containing compounds. admin.ch |

| Malonate | Carboxylate | A related compound, 3-oxo-3-propoxypropanoic acid, is a derivative of malonic acid. |

Examination of Patent Trends Related to Biological and Material Science Applications

The patenting activity related to this compound and its derivatives reveals discernible trends in its application within the biological and material sciences. While the compound itself has a relatively niche intellectual property footprint, its structural motifs are present in a broader range of patented inventions.

In the material science sector, particularly in the field of electronics and display technology, there has been a consistent interest in compounds that can act as or be converted into components of functional layers. Patents in this area often focus on the synthesis of materials with tailored properties, and this compound derivatives have been explored for their potential to contribute to these properties. google.comgoogle.com

In the biological and pharmaceutical fields, the core structure of this compound can be found in more complex molecules that are the subject of patent applications. For instance, derivatives of propanoic acid are common in drug discovery and development. While direct patenting of this compound for a specific biological application is not heavily documented in the provided search results, its role as a potential intermediate in the synthesis of biologically active compounds is implied by the broader patent landscape of related structures. The patent for the preparation of the anti-epileptic drug Clobazam mentions a related compound, highlighting the relevance of this chemical scaffold in medicinal chemistry. uspto.gov

| Application Sector | Observed Patenting Trends |

| Material Science | Consistent but niche interest, particularly in electronics and display technologies for creating insulating or resist layers. Focus on the synthesis of derivatives with specific functional properties. google.comgoogle.com |

| Biological Science | Primarily appears as a structural component or intermediate in the synthesis of more complex, biologically active molecules. The direct patenting for a specific biological application is less common than its implicit role in medicinal chemistry. uspto.gov |

Future Research Directions and Emerging Paradigms for 3 Propoxypropanoic Acid

Exploration of Novel, Sustainable Synthetic Pathways

The development of green and sustainable methods for producing chemicals is a cornerstone of modern industrial chemistry. Future research should prioritize moving beyond traditional synthetic protocols to more environmentally benign and efficient pathways for 3-Propoxypropanoic acid.

One documented method for the synthesis of this compound involves the hydrolysis of an ester precursor (specifically, ethyl 3-propoxypropanoate) using a base like lithium hydroxide (B78521) in a solvent mixture. escholarship.org While effective at a lab scale, future research should explore pathways with higher atom economy, reduced waste, and the use of renewable feedstocks.

Potential research avenues include:

Biocatalytic Synthesis: Employing enzymes or whole-cell systems to catalyze the formation of the ether linkage or the carboxylic acid group. This could involve starting from bio-derived 3-hydroxypropanoic acid and propanol (B110389).

Catalytic Etherification: Developing heterogeneous or homogeneous catalysts for the direct addition of propanol to acrylic acid or its esters, which would be a highly atom-economical route.

Flow Chemistry Synthesis: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, while minimizing solvent usage and reaction times.

The table below outlines a comparison between a known synthesis and potential sustainable alternatives that warrant investigation.

| Synthetic Pathway | Key Reactants | Typical Conditions/Catalysts | Potential Advantages | Research Gaps |

| Ester Hydrolysis | Ethyl 3-propoxypropanoate, Lithium Hydroxide | THF/water solvent, Room Temperature escholarship.org | High yield at lab scale. | Multi-step process, use of organic solvents. |

| Proposed: Biocatalysis | 3-Hydroxypropanoic acid, Propanol | Lipases, Etherases | Use of renewable feedstocks, mild reaction conditions, high selectivity. | Enzyme discovery and optimization, process scale-up. |

| Proposed: Catalytic Addition | Acrylic Acid, Propanol | Acid/Base catalysts (e.g., zeolites, ion-exchange resins) | High atom economy, potentially solvent-free conditions. | Catalyst development for high selectivity, prevention of polymerization. |

| Proposed: Oxidative Route | 1-Propoxy-3-propanol | Oxidation catalysts (e.g., TEMPO-based systems) | Direct conversion of an alcohol to the acid. | Development of selective and green oxidation systems. |

Advanced Mechanistic Investigations into Its Chemical Reactivity

A thorough understanding of a molecule's reactivity is crucial for its effective application. For this compound, there is a significant opportunity to apply advanced computational and experimental techniques to elucidate the mechanisms of its reactions. Such studies can guide the optimization of existing transformations and the discovery of new ones.

Future mechanistic studies could focus on:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways, determine transition state energies, and predict reactivity. frontiersin.orgrsc.org This could be applied to its esterification, amidation, or reduction reactions to understand the influence of the propoxy group on the reactivity of the carboxylic acid moiety.

Kinetic Analysis: Detailed kinetic studies of its reactions can provide empirical data to support or refute proposed mechanisms. This is essential for optimizing reaction conditions in industrial settings.

Spectroscopic Probing: Using advanced spectroscopic techniques (e.g., in-situ NMR, IR) to observe reactive intermediates and build a more complete picture of reaction mechanisms.

Electrochemical Analysis: Techniques like cyclic voltammetry could be used to study the oxidation and reduction potentials of the molecule, providing insight into its electronic properties and potential use in electrochemical transformations, similar to studies on other functionalized acids. researchgate.net

The following table details proposed mechanistic investigations and their potential outcomes.

| Investigation Technique | Research Question | Potential Insights Gained |

| Density Functional Theory (DFT) | What is the transition state energy for the acid-catalyzed esterification of this compound? | Understanding of the reaction barrier, role of the ether oxygen in the mechanism, and optimization of catalysts. rsc.org |

| Cyclic Voltammetry | What are the electrochemical properties and redox potentials of this compound? | Insight into its stability and potential for use in electrochemical synthesis or as a component in energy storage systems. researchgate.net |

| In-situ Spectroscopy (NMR/IR) | Can intermediates be observed during the polymerization of lactones initiated by this compound? | Direct evidence of the reaction pathway and the structure of transient species. |

| Isotope Labeling Studies | How does the propoxy group influence the decarboxylation mechanism under thermal stress? | Clarification of bond-breaking and bond-forming steps in decomposition pathways. |

Integration into Green Chemistry Processes and Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. patsnap.com this compound, with its ether and carboxylic acid functionalities, possesses properties that could be leveraged in various green applications. Research should be directed at exploring and validating its use as a sustainable chemical.

Emerging paradigms for its integration include:

Bio-based Solvent: Investigating its properties as a green solvent. Its polarity can be tuned by the ether and acid groups, potentially making it a viable, biodegradable alternative to conventional volatile organic compounds (VOCs).

Monomer for Biodegradable Polymers: Using it as a monomer or an additive in the synthesis of new biodegradable polymers. The ether linkage could impart flexibility and unique degradation profiles to polyesters or polyamides. This follows the trend of creating functionalized polymers from building blocks like poly(3-hydroxybutanoic acid). nih.gov

Platform Chemical: Exploring its conversion into other valuable chemicals. The dual functionality allows for a range of chemical transformations, positioning it as a potential platform chemical derived from sustainable sources.

Surfactant or Cleaning Agent: Evaluating its performance as a surfactant, where the propoxy group acts as a hydrophobic tail and the carboxylic acid as a hydrophilic head. This could lead to the development of new, readily biodegradable cleaning agents.

The table below summarizes potential green chemistry applications that merit further research.

| Potential Application | Green Chemistry Rationale | Key Properties to Investigate |

| Green Solvent | Potential for biodegradability and low toxicity, replacing hazardous solvents. | Solvent polarity (Kamlet-Taft parameters), boiling point, viscosity, recovery/recycling efficiency. |

| Biopolymer Component | Introduction of functionality and flexibility into biodegradable polymers like polyesters. nih.gov | Polymerization kinetics, thermal properties (Tg, Tm), mechanical strength, and biodegradation rate of resulting polymers. |

| Corrosion Inhibitor | Carboxylate group can adsorb onto metal surfaces, potentially offering protection in aqueous systems. | Adsorption isotherms, electrochemical impedance spectroscopy, surface analysis (XPS, SEM). |

| Surfactant/Hydrotrope | Amphiphilic structure could be useful in formulations, potentially from bio-based sources. | Critical micelle concentration (CMC), surface tension reduction, foaming ability, biodegradability. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-propoxypropanoic acid in a laboratory setting?

- Methodological Answer : A feasible approach involves esterification or coupling reactions. For example, reacting propionic acid derivatives with propyl halides or alcohols under acidic or basic conditions. Ensure anhydrous conditions and controlled temperatures (e.g., 60–80°C) to optimize ester bond formation. Purification via recrystallization or column chromatography is critical to isolate the product . Safety protocols, such as using fume hoods and personal protective equipment (PPE), should align with general laboratory guidelines for handling corrosive reagents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the propoxy group (δ 1.0–1.5 ppm for CH, δ 3.4–3.8 ppm for OCH) and carboxylic acid proton (broad peak at δ 10–12 ppm).

- IR Spectroscopy : Look for O-H stretching (2500–3000 cm) and C=O stretching (1700–1750 cm).

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion (CHO, exact mass 132.0786). Cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Perform:

- Purity Analysis : Use HPLC or GC-MS to quantify impurities.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphs.

- Cross-Validation : Compare results with standardized databases like PubChem or NIST .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzymes (lipases) for esterification efficiency.

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress.

- Scale-Up Protocols : Gradual temperature increments and stirring rates (≥500 rpm) improve mixing and heat transfer .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at varying pH (2–12) and temperatures (25–60°C). Monitor hydrolysis via UV-Vis or LC-MS.

- Buffering Agents : Use phosphate or acetate buffers (pH 4–6) to minimize decomposition. Store solutions at 4°C for short-term stability .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Use deuterated internal standards (e.g., D-propoxypropanoic acid) for precision.

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation (acetonitrile) reduces matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.